

Physical and chemical properties of Methyl 3-(Boc-amino)picolinate

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	Methyl 3-((tert-butoxycarbonyl)amino)picolinate
Cat. No.:	B1463189

[Get Quote](#)

An In-depth Technical Guide to Methyl 3-(Boc-amino)picolinate: Properties, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Foreword

Methyl 3-(tert-butoxycarbonylamino)picolinate is a strategically important bifunctional molecule in modern organic synthesis and medicinal chemistry. As a derivative of the picolinic acid scaffold—a class of compounds with notable biological activities—it serves as a versatile building block for constructing more complex molecular architectures. The presence of a Boc-protected amine at the 3-position and a methyl ester at the 2-position provides two distinct, orthogonally reactive handles. This guide offers a comprehensive exploration of its synthesis, core physicochemical properties, reactivity, and applications, providing field-proven insights for professionals in chemical and pharmaceutical development.

Molecular Identity and Physicochemical Properties Nomenclature and Structure

- Systematic Name: **Methyl 3-((tert-butoxycarbonyl)amino)picolinate**
- Common Synonyms: Methyl 3-(Boc-amino)pyridine-2-carboxylate

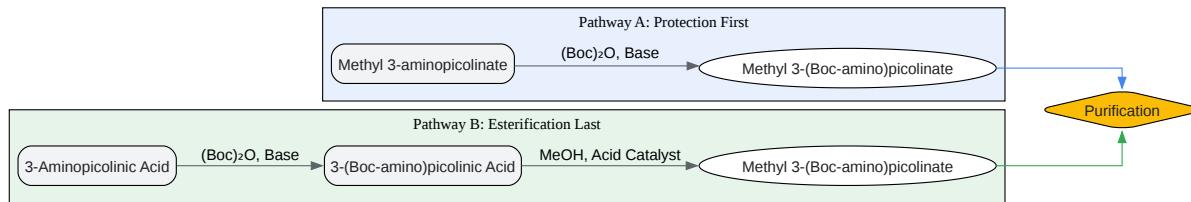
- Molecular Formula: C₁₃H₁₈N₂O₄
- Molecular Weight: 266.29 g/mol
- CAS Number: 912369-42-7[\[1\]](#)[\[2\]](#)

The molecule's structure consists of a pyridine ring functionalized with a methyl ester (methoxycarbonyl group) at the C2 position and a tert-butoxycarbonyl (Boc) protected amine at the C3 position.

The image you are requesting does not exist or is no longer available.

imgur.com

Figure 1: Chemical Structure of Methyl 3-(Boc-amino)picolinate.


Physicochemical Data

The physical and chemical properties of this compound are critical for its handling, reaction setup, and purification. The data presented below is consolidated from supplier technical data sheets and extrapolated from structurally similar compounds.

Property	Value	Source / Rationale
Appearance	White to off-white solid	Typical for Boc-protected amino esters.
Melting Point	Data not consistently available; expected to be higher than the unprotected amine (139-146 °C for Methyl 3-aminopicolinate ^[3]).	The addition of the bulky, non-polar Boc group can alter crystal packing and melting point.
Boiling Point	>300 °C (Predicted)	High due to molecular weight and polarity. Prone to decomposition at high temperatures.
Solubility	Soluble in methanol, dichloromethane (DCM), ethyl acetate, tetrahydrofuran (THF). Sparingly soluble in water and non-polar solvents like hexanes.	The ester and carbamate groups confer polarity, while the overall structure retains significant organic character.

Synthesis and Purification

The synthesis of Methyl 3-(Boc-amino)picolinate can be approached via two primary, logical pathways: (A) protection of the commercially available amino ester, or (B) esterification of the corresponding Boc-protected carboxylic acid. The choice depends on the availability and cost of the starting materials.

[Click to download full resolution via product page](#)

Diagram 1: Synthetic workflows for Methyl 3-(Boc-amino)picolinate.

Protocol: N-Boc Protection of Methyl 3-Aminopicolinate

This is often the most direct route. The amine nucleophilically attacks the di-tert-butyl dicarbonate ((Boc)₂O), facilitated by a base to neutralize the resulting protonated amine[4].

Methodology:

- **Setup:** To a round-bottom flask equipped with a magnetic stir bar, add Methyl 3-aminopicolinate (1.0 eq.).
- **Dissolution:** Dissolve the starting material in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM) (approx. 0.2 M concentration).
- **Base Addition:** Add a non-nucleophilic base, such as triethylamine (TEA, 1.2 eq.) or N,N-diisopropylethylamine (DIPEA, 1.2 eq.), to the solution.
- **Reagent Addition:** Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq.) in the same solvent. The reaction is exothermic and may produce carbon dioxide gas; ensure the system is not sealed[4].
- **Reaction:** Stir the mixture at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

- Work-up:
 - Concentrate the reaction mixture under reduced pressure.
 - Redissolve the residue in ethyl acetate.
 - Wash the organic layer sequentially with a mild aqueous acid (e.g., 5% citric acid), saturated aqueous sodium bicarbonate, and brine.
 - Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate in vacuo.
- Purification: The crude product is typically purified by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to yield the pure product.

Protocol: Esterification of 3-(Boc-amino)picolinic Acid

This pathway is advantageous if 3-(Boc-amino)picolinic acid is the available starting material. A common method is Fischer esterification. A procedure for a closely related benzoate analog involves using thionyl chloride with methanol, which proceeds via an acid chloride intermediate[5].

Methodology:

- Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), suspend 3-(Boc-amino)picolinic acid (1.0 eq.) in anhydrous methanol.
- Reagent Addition: Cool the mixture in an ice bath (0 °C). Slowly add thionyl chloride (SOCl_2 , 2.0 eq.) dropwise. This step is highly exothermic and generates HCl gas in situ, which catalyzes the esterification.
- Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. The suspension should become a clear solution as the reaction progresses.
- Work-up:
 - Carefully neutralize the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.

- Extract the aqueous layer with ethyl acetate (3x).
- Combine the organic layers, wash with brine, dry over anhydrous Na_2SO_4 , filter, and concentrate.
- Purification: Purify the crude ester via flash column chromatography as described in Protocol 2.1.

Spectroscopic Profile (Predicted)

Definitive spectral data requires experimental acquisition. However, a highly accurate prediction of the key spectroscopic features can be made based on the known values of its constituent functional groups.

¹ H NMR (400 MHz, CDCl ₃)	Predicted δ (ppm)	Multiplicity	Assignment	Rationale
Pyridine H (C6)	~8.3	dd	1H	Downfield due to proximity to ring nitrogen and ester.
Pyridine H (C4)	~8.0	dd	1H	Deshielded by adjacent Boc-amino group.
Pyridine H (C5)	~7.4	dd	1H	Typical aromatic region for pyridine protons.
NH	~9.5	s (br)	1H	Carbamate proton, often broad and downfield.
OCH ₃	~3.9	s	3H	Singlet for the methyl ester protons ^[6] .
C(CH ₃) ₃	~1.5	s	9H	Large singlet for the nine equivalent tert-butyl protons ^[7] .

¹³ C NMR (100 MHz, CDCl ₃)	Predicted δ (ppm)	Assignment	Rationale
Ester C=O	~165	C=O (Ester)	Typical chemical shift for an aromatic ester carbonyl.
Carbamate C=O	~153	C=O (Boc)	Carbonyl of the carbamate group[8].
Aromatic C	120-150	5x Ar-C	Complex signals for the five carbons of the pyridine ring.
Boc Quaternary C	~81	-C(CH ₃) ₃	Quaternary carbon of the tert-butyl group.
OCH ₃	~53	-OCH ₃	Methyl carbon of the ester.
Boc CH ₃	~28	-C(CH ₃) ₃	The three equivalent methyl carbons of the Boc group.

FT-IR (Thin Film)	Wavenumber (cm ⁻¹)	Functional Group	Vibration
~3350	N-H	N-H Stretch	Characteristic of a secondary carbamate.
~2980	C-H	C-H Stretch	Aliphatic C-H from methyl and tert-butyl groups.
~1725	C=O	C=O Stretch	Ester carbonyl group.
~1700	C=O	C=O Stretch (Amide I)	Carbamate carbonyl group[9].
~1520	N-H / C-N	N-H Bend (Amide II)	Coupled N-H bending and C-N stretching.
~1600, ~1450	C=C, C=N	Aromatic Stretch	Pyridine ring skeletal vibrations.

Chemical Reactivity and Stability

The reactivity of Methyl 3-(Boc-amino)picolinate is governed by its three primary functional groups. Understanding their relative stability and reactivity is key to its successful use in multi-step synthesis.

Diagram 2: Key reactive sites of Methyl 3-(Boc-amino)picolinate.

Stability Profile

- Acidic Conditions: The Boc group is highly sensitive to acidic conditions and is readily cleaved. Strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) will rapidly deprotect the amine[4][10][11].
- Basic Conditions: The molecule is generally stable to mild bases like TEA or DIPEA. However, strong bases such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) will hydrolyze (saponify) the methyl ester to the corresponding carboxylate[12]. The Boc group is stable towards most bases[10].
- Nucleophiles: The Boc group is stable to most nucleophiles[10].

- Reductive/Oxidative Conditions: The Boc group is stable to catalytic hydrogenation (e.g., H₂/Pd-C)[13]. The stability of the pyridine ring depends on the specific reagents used.

Key Transformations

Protocol: Boc Group Deprotection This reaction regenerates the free amine, a crucial step for subsequent coupling or derivatization reactions.

- Dissolution: Dissolve Methyl 3-(Boc-amino)picolinate in dichloromethane (DCM).
- Acid Addition: Add trifluoroacetic acid (TFA) (typically 20-50% v/v in DCM) and stir at room temperature[4][11].
- Reaction: Monitor for 1-3 hours. The reaction is often accompanied by the evolution of CO₂ and isobutylene gas[14].
- Work-up: Concentrate the mixture under reduced pressure to remove the excess acid and solvent. The product is often obtained as a TFA salt and may be used directly or neutralized with a mild base.

Protocol: Saponification of the Methyl Ester This process converts the ester to a carboxylic acid, enabling amide bond formation or other carboxylate chemistry.

- Dissolution: Dissolve the ester in a mixture of THF or methanol and water.
- Base Addition: Add an excess of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2-5 eq.)[12].
- Reaction: Stir at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
- Work-up:
 - Remove the organic solvent in vacuo.
 - Dilute the remaining aqueous solution with water.
 - Acidify carefully with 1N HCl to a pH of ~3-4 to protonate the carboxylate.

- Extract the product with ethyl acetate.
- Dry the organic layer and concentrate to yield the carboxylic acid.

Applications in Research and Drug Development

Methyl 3-(Boc-amino)picolinate is not typically an end-product but rather a high-value intermediate. Its utility stems from the strategic placement of its functional groups.

- Scaffold for Medicinal Chemistry: The aminopicolinate core is present in numerous biologically active compounds. This building block allows for the systematic exploration of chemical space. The free amine (after deprotection) can be acylated, sulfonylated, or alkylated to generate large libraries of analogs for structure-activity relationship (SAR) studies[15].
- Synthesis of Heterocyclic Systems: The dual functionality can be used to construct more complex fused heterocyclic ring systems.
- Ligand Synthesis: Picolinate derivatives are well-known chelating agents for metal ions. This compound can serve as a precursor for novel ligands with tailored electronic and steric properties.

Safety, Handling, and Storage

As a laboratory chemical, Methyl 3-(Boc-amino)picolinate requires standard safety precautions. While specific toxicity data is not widely available, information can be inferred from related aminopicolimates which are classified as harmful if swallowed and can cause skin and eye irritation[3].

- Hazard Identification:
 - May be harmful if swallowed or inhaled.
 - Causes skin and serious eye irritation.
 - May cause respiratory irritation.
- Recommended Handling Procedures:

- Use in a well-ventilated chemical fume hood.
- Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
- Avoid breathing dust or vapors. Wash hands thoroughly after handling.
- Storage Conditions:
 - Store in a tightly sealed container.
 - Keep in a cool, dry, and well-ventilated place away from incompatible materials such as strong acids and oxidizing agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Methyl 3-(tert-butoxycarbonylamino)picolinate | 912369-42-7 [chemicalbook.com]
- 2. 912369-42-7|Methyl 3-((tert-butoxycarbonyl)amino)picolinate|BLD Pharm [bldpharm.com]
- 3. Methyl 3-aminopicolinate | 36052-27-4 [sigmaaldrich.com]
- 4. jk-sci.com [jk-sci.com]
- 5. Methyl 3-[(tert-butoxycarbonyl)amino]benzoate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Methyl picolinate(2459-07-6) 1H NMR [m.chemicalbook.com]
- 7. mdpi.com [mdpi.com]
- 8. rsc.org [rsc.org]
- 9. DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Boc-Protected Amino Groups [organic-chemistry.org]
- 11. Amine Protection / Deprotection [fishersci.co.uk]

- 12. Saponification-Typical procedures - operachem [operachem.com]
- 13. researchgate.net [researchgate.net]
- 14. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 15. Design and Synthesis of “Chloropicolinate Amides and Urea Derivatives” as Novel Inhibitors for *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Physical and chemical properties of Methyl 3-(Boc-amino)picolinate]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1463189#physical-and-chemical-properties-of-methyl-3-boc-amino-picoline>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com